N-cyclohexyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Molecular Formula: C₁₉H₂₂N₄O₂
Molar Mass: 338.40 g/mol
Structure: This compound features a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core with a cyclohexyl carboxamide group at position 2, a methyl group at position 1, and a methyl group at position 5. The cyclohexyl substituent introduces moderate lipophilicity, while the 1,7-dimethyl configuration may influence steric interactions in biological targets .
Properties
IUPAC Name |
N-cyclohexyl-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12-8-9-16-21-17-14(19(25)23(16)11-12)10-15(22(17)2)18(24)20-13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOQBGGLRBZVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC4CCCCC4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, enzyme inhibition, and structure-activity relationships (SARs) based on recent research findings.
The molecular formula of this compound is C19H22N4O2 with a molar mass of approximately 338.41 g/mol. The compound features a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core structure which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O2 |
| Molar Mass | 338.41 g/mol |
| IUPAC Name | This compound |
Anti-inflammatory Effects
Research indicates that derivatives of pyrimidine compounds exhibit significant anti-inflammatory activities. In particular, studies have shown that N-cyclohexyl-1,7-dimethyl-4-oxo derivatives can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process.
Case Study: COX Inhibition
In a study assessing various pyrimidine derivatives for their COX inhibitory activity:
- Compounds tested : Several derivatives including N-cyclohexyl-1,7-dimethyl-4-oxo.
- Method : COX inhibitor screening assay.
- Results : The compound demonstrated potent inhibition of COX-2 with an IC50 value comparable to established anti-inflammatory drugs like celecoxib.
| Compound | IC50 (μM) | COX Enzyme |
|---|---|---|
| N-cyclohexyl derivative | 0.04 ± 0.01 | COX-2 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
This suggests that the compound may serve as a potential lead for developing new anti-inflammatory agents.
Enzyme Inhibition
The biological activity of N-cyclohexyl-1,7-dimethyl derivatives extends beyond COX inhibition. They have also been investigated for their ability to inhibit other enzymes involved in inflammatory pathways:
Key Findings:
- Nitric Oxide Synthase (iNOS) : The compound has shown the ability to reduce iNOS expression significantly.
- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) : Inhibition of this transcription factor was observed, indicating potential effects on inflammatory gene expression.
Structure–Activity Relationships (SAR)
Understanding the SAR of N-cyclohexyl-1,7-dimethyl derivatives is crucial for optimizing their biological activity. Modifications to the core structure can enhance potency and selectivity against specific targets.
Observations:
- Electron-releasing groups : Presence of such groups at specific positions on the pyrimidine scaffold enhances anti-inflammatory activity.
Comparative Analysis with Other Compounds
To further illustrate the efficacy of N-cyclohexyl derivatives, a comparative analysis with other known anti-inflammatory agents was conducted.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| N-cyclohexyl derivative | 0.04 ± 0.01 | COX-2 inhibition |
| Indomethacin | 9.17 | COX inhibition |
| Celecoxib | 0.04 ± 0.01 | COX-2 selective inhibition |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Observations:
- Substituent Position: The 1,7-dimethyl configuration in the target compound contrasts with the 1,9-dimethyl substitution in analogs .
- Lipophilicity : The benzyl derivative (logP = 2.47) is more lipophilic than the diethyl analog (logP = 1.64), suggesting that the cyclohexyl group in the target compound may offer intermediate hydrophobicity.
- Molecular Weight : The target compound (338.40 g/mol) falls within the acceptable range for drug-like molecules, whereas the 1-benzyl-7-methyl analog (422.48 g/mol) may face bioavailability challenges.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. A general procedure for analogous pyrrolopyrimidine derivatives involves:
- Step 1: Condensation of substituted pyrimidine aldehydes with glycinate esters (e.g., ethyl N-alkylglycinate) in methanol under basic conditions (triethylamine) at room temperature .
- Step 2: Cyclization using sodium methoxide in methanol, followed by acidification to precipitate the product. Yields range from 53–62% for similar compounds, depending on substituents .
- Key variables: Solvent choice (methanol or DMF), temperature (room temp to 60°C), and purification methods (chromatography or recrystallization) .
Q. How is this compound characterized structurally?
Characterization relies on:
- NMR spectroscopy: and NMR data (e.g., δ 2.35 ppm for methyl groups, δ 8.82 ppm for aromatic protons) .
- Mass spectrometry (MS): Molecular ion peaks (e.g., m/z 258.0 [M+H]) and isotopic patterns confirm molecular weight .
- Elemental analysis: Matches calculated C, H, N percentages (e.g., C 60.70%, N 16.33%) .
Q. What structural features influence its reactivity?
The compound’s reactivity is dictated by:
- Electron-deficient pyrimidine core: Prone to nucleophilic attacks at the 4-oxo position.
- Substituents: The cyclohexyl group introduces steric hindrance, while methyl groups modulate electronic effects.
- Amide linkage: Participates in hydrogen bonding, affecting solubility and biological interactions .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents) impact biological activity?
Structure-activity relationship (SAR) studies on analogous compounds reveal:
- Aromatic substituents: Larger groups (e.g., benzyl) enhance binding to hydrophobic enzyme pockets (e.g., PARP-1 inhibition) .
- Methoxypropyl chains: Improve pharmacokinetic properties (e.g., absorption) but may reduce potency .
- Example: Replacing a phenyl group with cyclohexyl in the carboxamide moiety increases metabolic stability but decreases solubility .
Q. What mechanisms underlie its potential biological activity?
While direct data is limited, related pyrrolopyrimidines exhibit:
- Enzyme inhibition: Targeting PARP-1 (involved in DNA repair) or Ag85C (mycobacterial cell wall biosynthesis) via competitive binding .
- Anti-inflammatory effects: Suppression of NF-κB or COX-2 pathways, observed in analogs with methoxyphenyl substituents .
- Anticancer activity: Induction of apoptosis in cell lines (e.g., IC values <10 μM in breast cancer models) .
Q. How can contradictory data in biological assays be resolved?
Discrepancies (e.g., high in vitro vs. low in vivo efficacy) may arise from:
- Bioavailability: Poor solubility or rapid metabolism (e.g., cytochrome P450 interactions).
- Experimental design: Variations in cell line sensitivity or dosing protocols.
- Solution: Optimize formulations (e.g., nanoparticles) or conduct pharmacokinetic studies (e.g., plasma half-life, tissue distribution) .
Q. What strategies validate target engagement in cellular models?
- Biochemical assays: Measure enzyme inhibition (e.g., Ag85C activity in M. tuberculosis lysates) .
- Cellular thermal shift assays (CETSA): Confirm target binding by stabilizing proteins upon ligand interaction.
- Knockdown/knockout models: Compare activity in wild-type vs. target-deficient cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
